molecular formula C13H16F2O B8078703 1,2-Difluoro-4-hept-6-enoxybenzene

1,2-Difluoro-4-hept-6-enoxybenzene

Cat. No.: B8078703
M. Wt: 226.26 g/mol
InChI Key: WJRYVRAWJLMOKO-UHFFFAOYSA-N
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Description

1,2-Difluoro-4-hept-6-enoxybenzene (CAS: N/A) is a fluorinated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a hept-6-enoxy group at the 4-position. The hept-6-enoxy moiety consists of a seven-carbon chain terminating in a double bond at the sixth position, introducing unsaturation and conformational flexibility. This structural combination enhances the compound’s electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Fluorine’s electronegativity and the alkenoxy group’s π-electron system influence its reactivity, solubility, and thermal stability .

Properties

IUPAC Name

1,2-difluoro-4-hept-6-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O/c1-2-3-4-5-6-9-16-11-7-8-12(14)13(15)10-11/h2,7-8,10H,1,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYVRAWJLMOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCOC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-hept-6-enoxybenzene involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the synthetic route to make it more efficient and cost-effective. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, reducing the time and cost associated with batch production.

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-hept-6-enoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry: In chemistry, 1,2-Difluoro-4-hept-6-enoxybenzene is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate how this compound interacts with biological systems, including its effects on cells and tissues.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Scientists study its mechanism of action and its effects on various diseases, aiming to develop new treatments.

Industry: In industry, this compound is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can improve the efficiency and quality of the final products.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared to three analogs (Table 1):

  • 1,2-Difluoro-4-heptoxybenzene : Saturated heptoxy chain.
  • 1,3-Difluoro-4-hept-6-enoxybenzene: Fluorine at 1,3-positions.
  • 4-Hept-6-enoxy-1-fluorobenzene: Single fluorine substituent.

Table 1: Comparative Physicochemical Properties

Compound Fluorine Positions Side Chain Melting Point (°C) Boiling Point (°C) Solubility (THF)
1,2-Difluoro-4-hept-6-enoxybenzene 1,2 Hept-6-enoxy 78–80* 245–247* High
1,2-Difluoro-4-heptoxybenzene 1,2 Heptoxy 85–87* 260–262* Moderate
1,3-Difluoro-4-hept-6-enoxybenzene 1,3 Hept-6-enoxy 72–74* 230–232* High
4-Hept-6-enoxy-1-fluorobenzene 1 Hept-6-enoxy 65–67* 220–225* Very High

*Estimated values based on structural trends.

Electronic and Reactivity Profiles
  • Fluorine Effects : The 1,2-difluoro configuration increases electron withdrawal, polarizing the ring and directing electrophilic substitution to the 5-position. This contrasts with 1,3-difluoro analogs, where steric effects dominate.
  • Alkenoxy vs. Alkoxy: The double bond in the hept-6-enoxy group reduces symmetry, lowering melting points compared to saturated analogs. It also enables Diels-Alder reactions, unlike saturated chains.

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